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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used methods for measuring

antioxidant capacity: the Oxygen Radical Absorbance Capacity (ORAC) assay and the Trolox

Equivalent Antioxidant Capacity (TEAC) assay. Understanding the principles, methodologies,

and correlation between these assays is crucial for selecting the appropriate method and for

the accurate interpretation of results in research and development.

Introduction to Antioxidant Capacity Assays
Antioxidant capacity is a measure of the ability of a substance to neutralize free radicals, which

are unstable molecules that can cause cellular damage through oxidation. The quantification of

antioxidant capacity is essential in the fields of nutrition, pharmacology, and drug development

to screen for novel antioxidant compounds and to understand the mechanisms of action of

various substances. The ORAC and TEAC assays are two of the most common methods

employed for this purpose, each with its own distinct advantages and limitations.

Assay Principles: A Fundamental Divergence
The primary difference between the ORAC and TEAC assays lies in their underlying chemical

mechanisms.

ORAC (Oxygen Radical Absorbance Capacity): This assay measures the ability of an

antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The
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mechanism is based on Hydrogen Atom Transfer (HAT), where the antioxidant donates a

hydrogen atom to quench the peroxyl radical.[1] This process is considered to be more

biologically relevant as it mimics the action of antioxidants against lipid peroxidation in vivo.

The assay follows the decay of a fluorescent probe (commonly fluorescein) over time, and the

antioxidant capacity is quantified by the area under the fluorescence decay curve.

TEAC (Trolox Equivalent Antioxidant Capacity): This assay, also known as the ABTS assay, is

based on the ability of an antioxidant to reduce the pre-formed radical cation of 2,2'-azino-

bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The primary mechanism is Single Electron

Transfer (SET), where the antioxidant donates an electron to the ABTS radical cation, causing

a decolorization that is measured spectrophotometrically.[1] While the ABTS radical is not

physiologically relevant, the assay is valued for its simplicity and applicability to both hydrophilic

and lipophilic antioxidants.

Correlation Between ORAC and TEAC Assays
The correlation between ORAC and TEAC values can be inconsistent and is highly dependent

on the samples being analyzed. Several studies have reported a lack of a strong, direct

correlation between the two assays. This is largely attributed to their different reaction

mechanisms (HAT vs. SET) and the different radical species employed.

For instance, a study comparing the antioxidant capacity of human serum using both methods

found no correlation between the ORAC and TEAC results.[2][3] Another study investigating

plasma samples also initially found no correlation, though a significant but weak correlation

was observed after modifying the TEAC protocol.[4][5] Conversely, some studies on specific

food matrices have reported moderate to high correlations. For example, a study on the Korean

diet found a correlation coefficient (r) of 0.789 between the two assays.

The general consensus is that a direct comparison of absolute values obtained from ORAC

and TEAC assays should be approached with caution. The choice of assay should be guided

by the specific research question and the nature of the antioxidants being investigated.

Data Presentation: Comparative Summary
The following table summarizes key comparative aspects of the ORAC and TEAC assays.
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Feature ORAC Assay TEAC Assay

Principle
Hydrogen Atom Transfer (HAT)

[1]

Single Electron Transfer (SET)

[1]

Radical Source Peroxyl radical (from AAPH) ABTS radical cation (ABTS•+)

Detection Method Fluorometry
Spectrophotometry

(Colorimetry)

Endpoint
Area Under the Curve (AUC)

of fluorescence decay

Reduction in absorbance at a

specific wavelength

Biological Relevance

Considered more biologically

relevant (mimics lipid

peroxidation)[1]

Uses a non-physiological

radical[6]

Standard Trolox Trolox

Correlation

Often weak or no correlation

with TEAC in biological

samples[2][3][4][5]

Varies with sample type, can

show some correlation in food

matrices

Advantages
High specificity, responds to a

wide range of antioxidants[2]

Simpler, cheaper, and faster

than ORAC[1]

Disadvantages
Longer assay time (approx. 60

min more than TEAC)[2]

Can underestimate antioxidant

capacity, affected by dilution[1]

[2]

Experimental Protocols
Below are detailed, step-by-step methodologies for performing the ORAC and TEAC assays.

ORAC Assay Protocol
This protocol is a generalized procedure and may require optimization based on the specific

samples and laboratory equipment.

Materials:
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96-well black microplate

Fluorescence microplate reader with temperature control (37°C) and excitation/emission

wavelengths of ~485 nm and ~520 nm, respectively

Fluorescein sodium salt

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

75 mM Phosphate buffer (pH 7.4)

Procedure:

Preparation of Reagents:

Fluorescein Stock Solution (e.g., 4 µM): Dissolve fluorescein sodium salt in 75 mM

phosphate buffer. Store protected from light at 4°C.

Fluorescein Working Solution: Immediately before use, dilute the stock solution with

phosphate buffer to the desired final concentration.

AAPH Solution (e.g., 75 mM): Dissolve AAPH in 75 mM phosphate buffer. This solution

must be prepared fresh daily.

Trolox Standards: Prepare a stock solution of Trolox in phosphate buffer. Create a series

of dilutions to generate a standard curve (e.g., 0-100 µM).

Assay Procedure:

Pipette 150 µL of the fluorescein working solution into each well of the 96-well plate.

Add 25 µL of either the sample, Trolox standard, or phosphate buffer (as a blank) to the

appropriate wells.

Incubate the plate at 37°C for 30 minutes in the plate reader.
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Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to all wells.

Immediately begin kinetic fluorescence readings at 1-2 minute intervals for 60-90 minutes.

Data Analysis:

Calculate the Area Under the Curve (AUC) for each sample and standard.

Determine the Net AUC by subtracting the AUC of the blank from the AUC of the samples

and standards.

Plot the Net AUC of the Trolox standards against their concentrations to create a standard

curve.

Determine the ORAC value of the samples by interpolating their Net AUC values from the

Trolox standard curve. Results are expressed as Trolox Equivalents (TE).

TEAC Assay Protocol
This protocol is a generalized procedure and may require optimization.

Materials:

96-well clear microplate

Spectrophotometric microplate reader capable of reading absorbance at ~734 nm

2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

Potassium persulfate (K₂S₂O₈)

Trolox

Ethanol or Phosphate Buffered Saline (PBS)

Procedure:

Preparation of Reagents:
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ABTS Radical Cation (ABTS•+) Solution:

Prepare a 7 mM ABTS solution in water.

Prepare a 2.45 mM potassium persulfate solution in water.

Mix the two solutions in equal volumes and allow them to stand in the dark at room

temperature for 12-16 hours to generate the ABTS•+ radical.

ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or

PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

Trolox Standards: Prepare a stock solution of Trolox and create a series of dilutions to

generate a standard curve.

Assay Procedure:

Pipette a specific volume of the sample or Trolox standard into the wells of the 96-well

plate.

Add a larger volume of the ABTS•+ working solution to each well to initiate the reaction.

Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

Measure the absorbance of each well at 734 nm.

Data Analysis:

Calculate the percentage of inhibition of the ABTS•+ radical for each sample and standard.

Plot the percentage of inhibition of the Trolox standards against their concentrations to

create a standard curve.

Determine the TEAC value of the samples by interpolating their percentage of inhibition

from the Trolox standard curve. Results are expressed as Trolox Equivalents (TE).

Mandatory Visualization
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The following diagrams illustrate the experimental workflows and the logical relationship

between the ORAC and TEAC assays.

ORAC Assay Workflow

TEAC Assay Workflow

Prepare Reagents
(Fluorescein, AAPH, Trolox)

Pipette Fluorescein
& Sample/Standard to Plate Incubate at 37°C Add AAPH to

Initiate Reaction
Kinetic Fluorescence Reading
(Every 1-2 min for 60-90 min)

Calculate Net AUC &
Determine ORAC Value

Prepare ABTS•+
Radical Solution (12-16h)

Pipette Sample/Standard
& ABTS•+ to Plate

Incubate at RT
(e.g., 6 min)

Measure Absorbance
at ~734 nm

Calculate % Inhibition &
Determine TEAC Value
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Caption: Experimental workflows for the ORAC and TEAC assays.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1298432?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ORAC Assay

Hydrogen Atom Transfer (HAT)

 primarily measures

TEAC Assay

Single Electron Transfer (SET)

 primarily measures

Correlation

 often weak/absent with

 often weak/absent with

Click to download full resolution via product page

Caption: Logical relationship and mechanistic basis of ORAC and TEAC assays.

Conclusion
The ORAC and TEAC assays are valuable tools for assessing antioxidant capacity, but they

are not interchangeable. The ORAC assay, based on a HAT mechanism, is often considered

more biologically relevant but is more time-consuming. The TEAC assay, based on a SET

mechanism, is simpler and faster but utilizes a non-physiological radical. The general lack of a

strong correlation between the two assays underscores the importance of understanding their

fundamental differences. For a comprehensive assessment of antioxidant properties, it is often

advisable to use a battery of assays that measure different aspects of antioxidant activity. The

choice between ORAC and TEAC should be carefully considered based on the specific

objectives of the study and the chemical nature of the compounds being investigated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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